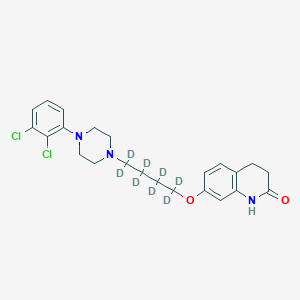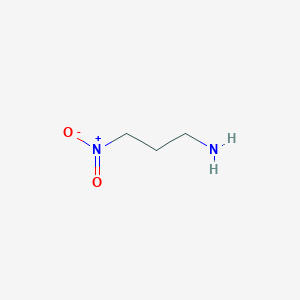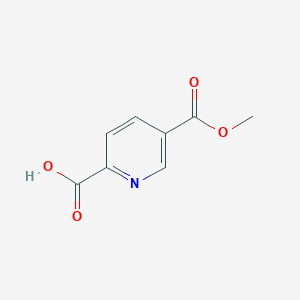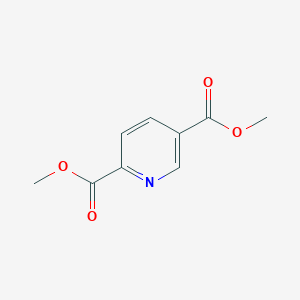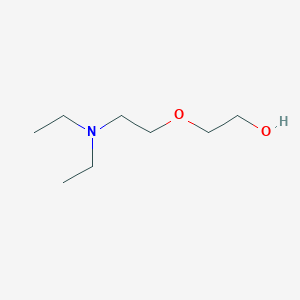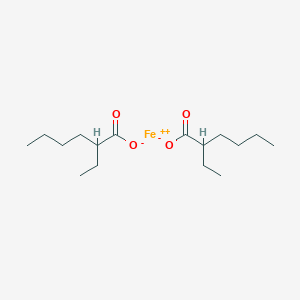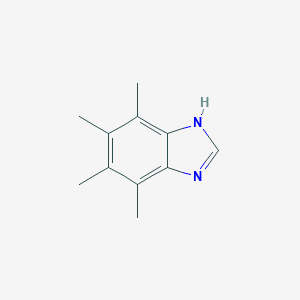
4,5,6,7-Tetramethyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetramethyl-1H-benzimidazole, also known as TMB or tetramethylbenzimidazole, is a heterocyclic organic compound with a molecular formula of C10H12N2. TMB is widely used in scientific research due to its unique properties, including its ability to act as a redox indicator, a catalyst, and a ligand for metal complexes.
Wirkmechanismus
4,5,6,7-Tetramethyl-1H-benzimidazole acts as a redox indicator by undergoing a color change from colorless to blue in the presence of hydrogen peroxide and other oxidants. The mechanism of this reaction involves the oxidation of 4,5,6,7-Tetramethyl-1H-benzimidazole to its blue-colored form, which is accompanied by the reduction of the oxidant. 4,5,6,7-Tetramethyl-1H-benzimidazole also acts as a catalyst by facilitating the reaction between organic compounds, such as the reaction between aldehydes and amines to form imines. The mechanism of this reaction involves the coordination of 4,5,6,7-Tetramethyl-1H-benzimidazole with the reactants, which lowers the activation energy of the reaction. 4,5,6,7-Tetramethyl-1H-benzimidazole acts as a ligand for metal complexes by coordinating with a metal ion to form a stable complex. The mechanism of this reaction involves the coordination of 4,5,6,7-Tetramethyl-1H-benzimidazole with the metal ion through its nitrogen atoms.
Biochemische Und Physiologische Effekte
4,5,6,7-Tetramethyl-1H-benzimidazole has no known biochemical or physiological effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,5,6,7-Tetramethyl-1H-benzimidazole in lab experiments include its high sensitivity and selectivity as a redox indicator, its ability to catalyze a wide range of organic reactions, and its ability to coordinate with a variety of metal ions. The limitations of using 4,5,6,7-Tetramethyl-1H-benzimidazole in lab experiments include its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
For the use of 4,5,6,7-Tetramethyl-1H-benzimidazole in scientific research include the development of new synthesis methods for 4,5,6,7-Tetramethyl-1H-benzimidazole and its derivatives, the study of 4,5,6,7-Tetramethyl-1H-benzimidazole as a potential drug target for the treatment of diseases, and the investigation of 4,5,6,7-Tetramethyl-1H-benzimidazole as a potential biomarker for the detection of oxidative stress in living organisms.
In conclusion, 4,5,6,7-Tetramethyl-1H-benzimidazole is a versatile compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for the detection of oxidants, the synthesis of organic compounds, and the study of coordination chemistry. Further research on 4,5,6,7-Tetramethyl-1H-benzimidazole and its derivatives may lead to new discoveries in the fields of chemistry, biochemistry, and medicine.
Synthesemethoden
4,5,6,7-Tetramethyl-1H-benzimidazole can be synthesized through several methods, including the reaction of o-phenylenediamine with formaldehyde and methyl alcohol, the reaction of o-phenylenediamine with paraformaldehyde and methyl alcohol, and the reaction of o-phenylenediamine with methyl alcohol and dimethyl sulfate. The most common method for the synthesis of 4,5,6,7-Tetramethyl-1H-benzimidazole is the reaction of o-phenylenediamine with formaldehyde and methyl alcohol under acidic conditions.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetramethyl-1H-benzimidazole is widely used in scientific research as a redox indicator in the detection of hydrogen peroxide and other oxidants. 4,5,6,7-Tetramethyl-1H-benzimidazole is also used as a catalyst in the synthesis of organic compounds, such as the synthesis of imines and benzimidazoles. Additionally, 4,5,6,7-Tetramethyl-1H-benzimidazole is used as a ligand for metal complexes in the study of coordination chemistry.
Eigenschaften
CAS-Nummer |
106148-67-8 |
|---|---|
Produktname |
4,5,6,7-Tetramethyl-1H-benzimidazole |
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
4,5,6,7-tetramethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2/c1-6-7(2)9(4)11-10(8(6)3)12-5-13-11/h5H,1-4H3,(H,12,13) |
InChI-Schlüssel |
DNTYIZWXLLFMLJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1C)NC=N2)C)C |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C)NC=N2)C)C |
Synonyme |
1H-Benzimidazole,4,5,6,7-tetramethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



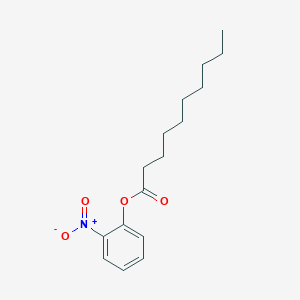

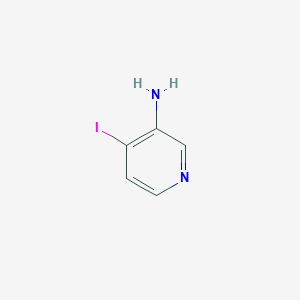
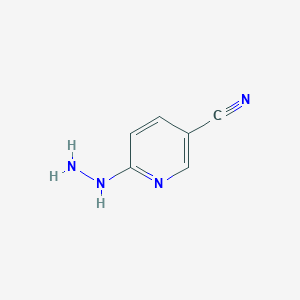
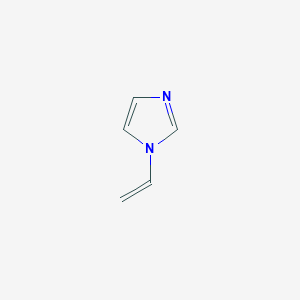

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)
